molecular formula C23H19FN4O2 B3398997 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide CAS No. 1021266-72-7

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide

Cat. No.: B3398997
CAS No.: 1021266-72-7
M. Wt: 402.4 g/mol
InChI Key: GHXTZCMAPOGIPE-UHFFFAOYSA-N
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Description

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides. This compound is characterized by the presence of a quinoline ring system, a pyridazinone moiety, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridazinone Moiety:

    • Starting with 4-fluoroaniline, it undergoes a condensation reaction with a suitable diketone to form the pyridazinone ring.
    • Reaction conditions: Acidic or basic catalysts, elevated temperatures (80-120°C).
  • Alkylation:

    • The pyridazinone intermediate is then alkylated with a propyl halide to introduce the propyl chain.
    • Reaction conditions: Organic solvents like dimethylformamide (DMF), potassium carbonate as a base, and temperatures around 60-80°C.
  • Formation of Quinoline Carboxamide:

    • The alkylated pyridazinone is coupled with quinoline-2-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
    • Reaction conditions: Organic solvents like dichloromethane (DCM), room temperature to 40°C.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyridazinone moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, temperatures around 50-70°C.

    Reduction: Lithium aluminum hydride in dry ether, room temperature to reflux conditions.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO), temperatures around 80-100°C.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

  • N-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide
  • N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide
  • N-(3-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide imparts unique electronic properties, influencing its reactivity and biological activity.
  • Activity: Compared to its analogs with different substituents (e.g., chlorine or methyl groups), the fluorophenyl derivative may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c24-18-9-6-17(7-10-18)20-12-13-22(29)28(27-20)15-3-14-25-23(30)21-11-8-16-4-1-2-5-19(16)26-21/h1-2,4-13H,3,14-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXTZCMAPOGIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide
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N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide
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N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide
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N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide
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N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide
Reactant of Route 6
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N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide

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